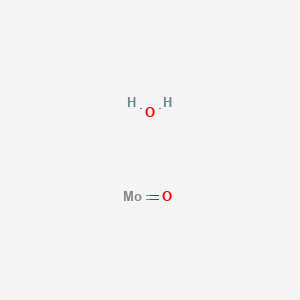
Oxomolybdenum--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxomolybdenum–water (1/1) is a compound that consists of oxomolybdenum species in an aqueous solution. Molybdenum is a transition metal known for its high melting point and ability to form stable compounds with various oxidation states.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxomolybdenum–water (1/1) can be synthesized through various methods, including the thermal decomposition of precursor oxalato complexes. For example, oxomolybdenum(VI) oxalates can be prepared by reacting molybdic acid with oxalic acid in the presence of potassium or ammonium oxalate. The resulting complexes are then thermally decomposed to yield oxomolybdenum species .
Industrial Production Methods
Industrial production of oxomolybdenum compounds often involves the use of molybdenum trioxide (MoO3) as a starting material. MoO3 can be reduced and reacted with various ligands to form oxomolybdenum species. The process typically involves high-temperature reactions and the use of specialized equipment to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxomolybdenum–water (1/1) undergoes several types of chemical reactions, including:
Oxidation: Oxomolybdenum species can participate in oxidation reactions, where they act as oxidizing agents.
Reduction: These species can also be reduced under specific conditions, leading to changes in their oxidation state.
Substitution: Ligand substitution reactions are common, where ligands coordinated to the molybdenum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving oxomolybdenum species include hydrogen peroxide (H2O2), which is often used as an oxidizing agent. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation .
Major Products
Major products formed from reactions involving oxomolybdenum species include various oxides and hydroxides of molybdenum, as well as complex molybdenum compounds with different ligands. These products can have diverse applications depending on their chemical structure and properties .
Aplicaciones Científicas De Investigación
Oxomolybdenum–water (1/1) has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism of action of oxomolybdenum–water (1/1) involves its ability to participate in redox reactions. The molybdenum center can undergo changes in its oxidation state, facilitating the transfer of electrons and oxygen atoms in various chemical processes. This redox activity is crucial for its catalytic properties and its role in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxomolybdenum–water (1/1) include:
Molybdenum trioxide (MoO3): A common starting material for the synthesis of oxomolybdenum species.
Molybdenum hexacarbonyl (Mo(CO)6): Another molybdenum compound with distinct chemical properties and applications.
Molybdenum oxalates: Compounds that can be thermally decomposed to yield oxomolybdenum species.
Uniqueness
Oxomolybdenum–water (1/1) is unique due to its aqueous nature and the specific coordination environment of the molybdenum center. This compound’s ability to participate in a wide range of chemical reactions and its versatility in various applications make it a valuable subject of study in both academic and industrial research .
Propiedades
Número CAS |
58516-61-3 |
|---|---|
Fórmula molecular |
H2MoO2 |
Peso molecular |
129.96 g/mol |
Nombre IUPAC |
oxomolybdenum;hydrate |
InChI |
InChI=1S/Mo.H2O.O/h;1H2; |
Clave InChI |
ARSBTACOLNKTQC-UHFFFAOYSA-N |
SMILES canónico |
O.O=[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)


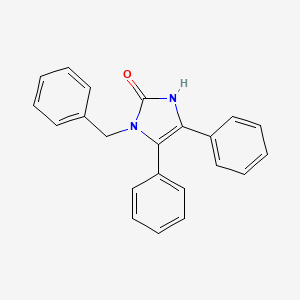
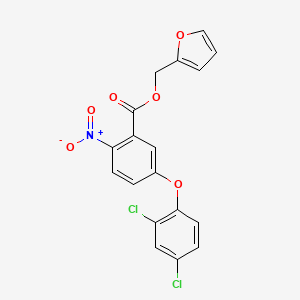

![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
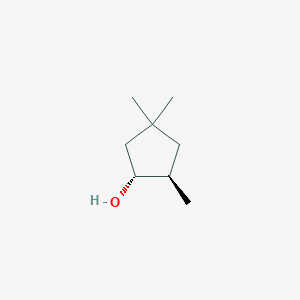
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
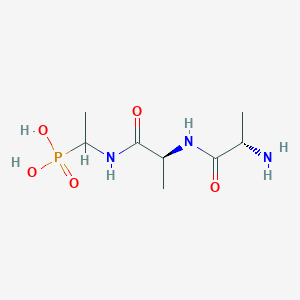

![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
